![molecular formula C18H20ClN3OS B2398464 N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 690247-64-4](/img/structure/B2398464.png)
N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
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Description
N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, also known as CTOP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a pharmacological tool in scientific research. CTOP is a selective antagonist of the mu-opioid receptor and has been used to investigate the role of this receptor in various physiological and behavioral processes.
Scientific Research Applications
- Antiproliferative Activity : Researchers have investigated the antiproliferative effects of this compound against cancer cells. It shows promise as an inhibitor of cell growth, particularly in breast cancer models .
- Insulin-like Growth Factor Receptor (IGF1R) Inhibition : N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide has been studied as an IGF1R inhibitor. It suppresses IGF-stimulated autophosphorylation of IGF-IR and inhibits the growth of breast cancer cells in vitro and in vivo .
- Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition : In animal studies, systemic inhibition of TNAP using this compound has been explored. TNAP plays a role in bone mineralization and other physiological processes .
- Synthetic Applications : Researchers have synthesized novel derivatives of N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide. These derivatives exhibit diverse chemical reactivity and may find applications in drug discovery and materials science .
- DPPH Scavenging Activity : The compound has demonstrated antioxidant activity, as measured by its ability to scavenge free radicals. It compares favorably to established antioxidants like BHT .
Medicinal Chemistry and Drug Development
Biochemical Research
Organic Synthesis and Chemical Biology
Antioxidant Properties
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-23-17-8-7-14(19)13-16(17)20-18(24)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBXSEXTJRQPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
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